molecular formula C21H22N4O2S B461421 5-Amino-N-(3-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 923552-64-1

5-Amino-N-(3-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

Cat. No. B461421
CAS RN: 923552-64-1
M. Wt: 394.5g/mol
InChI Key: DXMHASFGFMNMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-N-(3-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-N-(3-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-N-(3-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Development

Heterocyclic compounds, including thiophene derivatives, have been explored for their potential in developing new antibiotics and antibacterial drugs. For example, the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives has shown promise as antibiotics against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). This suggests that compounds with complex heterocyclic structures, such as the one , might also possess significant biological activity, warranting further investigation into their potential as therapeutic agents.

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from natural products have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, derivatives of visnaginone and khellinone have been shown to inhibit cyclooxygenase (COX-1/COX-2), demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). This indicates the potential of complex heterocyclic compounds in the development of new drugs targeting inflammation and pain.

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines have been investigated for their molluscicidal properties, particularly against the intermediate hosts of schistosomiasis, highlighting the potential use of such compounds in controlling snail populations that contribute to the spread of this disease (El-bayouki & Basyouni, 1988). The exploration of 5-Amino-N-(3-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^2,10.0^4,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide for similar applications could be of interest.

Antitumor Activity

Compounds with complex heterocyclic structures are also of interest in the field of oncology. For example, novel synthetic routes to the antitumor drug temozolomide have been explored, underscoring the importance of heterocyclic chemistry in the development of cancer therapies (Wang et al., 1997). The compound , due to its complex heterocyclic structure, might offer a scaffold for the development of novel antitumor agents.

properties

IUPAC Name

5-amino-N-(3-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-27-14-5-3-4-13(10-14)23-20(26)19-17(22)15-11-16-18(24-21(15)28-19)12-6-8-25(16)9-7-12/h3-5,10-12H,2,6-9,22H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMHASFGFMNMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N-(3-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

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